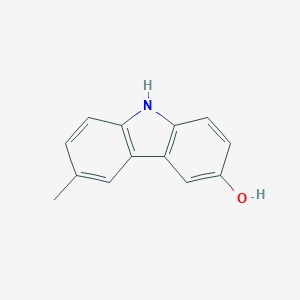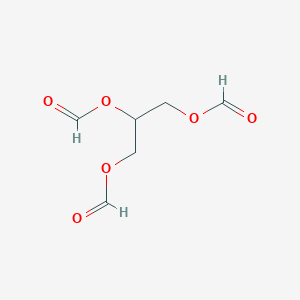
1-(3-Chloropropoxy)-4-methoxybenzene
Overview
Description
“1-(3-Chloropropoxy)-4-methoxybenzene” is a chemical compound . It’s also known as “1- (3-chloro-propyl)- (4-fluoro-phenyl)-ether” and “1- (3-chloro-propoxy)-4-fluoro-benzene” among other names . The molecular formula of this compound is C9H10ClFO .
Synthesis Analysis
The synthesis of “1-(3-Chloropropoxy)-4-methoxybenzene” and similar compounds has been reported in various studies . These studies involve spectroscopic analysis and different quantum mechanical studies . The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .Molecular Structure Analysis
The molecular structure of “1-(3-Chloropropoxy)-4-methoxybenzene” has been analyzed in several studies . These studies involve spectroscopic analysis and different quantum mechanical studies . The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloropropoxy)-4-methoxybenzene” include its molecular formula C9H10ClFO and molecular weight 188.6 . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the current data .Scientific Research Applications
Molecular Self-Assembly with Graphene and Fullerene
“1-(3-Chloropropoxy)-4-methoxybenzene” has been studied for its ability to form molecular self-assemblies with graphene and fullerene. These assemblies enhance physicochemical properties and could be used for the detection of drugs in pharmacological samples through surface-enhanced Raman spectra (SERS) .
Photovoltaic Efficiency Studies
The interaction of “1-(3-Chloropropoxy)-4-methoxybenzene” with graphene and fullerene has been explored for photovoltaic applications. The compound’s electronic spectra suggest potential use in solar energy conversion .
Biological Activity Enhancement
When “1-(3-Chloropropoxy)-4-methoxybenzene” is adsorbed onto graphene or fullerene surfaces, it shows an increase in biological activity. This could lead to more effective pharmaceutical applications .
Hydroxylation Catalysis
Kinetic Studies of Volatile Organic Compounds
Chlorination Processes
Mechanism of Action
Target of Action
The primary targets of 1-(3-Chloropropoxy)-4-methoxybenzene are insect odorant binding proteins and/or acetylcholinesterase . These proteins play a crucial role in the nervous system of insects, where odorant binding proteins are involved in the detection of environmental chemicals, and acetylcholinesterase is responsible for the termination of nerve impulses by breaking down the neurotransmitter acetylcholine.
Mode of Action
1-(3-Chloropropoxy)-4-methoxybenzene interacts with its targets by forming stable complexes . This interaction can inhibit the normal function of the target proteins, leading to changes in the physiological processes of the insects.
Biochemical Pathways
The affected pathways are those involved in the detection of environmental chemicals and the transmission of nerve impulses in insects. The inhibition of odorant binding proteins can disrupt the insects’ ability to detect food sources or mates, while the inhibition of acetylcholinesterase can lead to an overaccumulation of acetylcholine, causing continuous nerve impulses that can lead to paralysis or death .
Result of Action
The molecular and cellular effects of 1-(3-Chloropropoxy)-4-methoxybenzene’s action include the disruption of normal physiological processes in insects, potentially leading to paralysis or death . It’s worth noting that some derivatives of this compound have been found to be less toxic to human cells than the naturally-derived starting materials , suggesting potential for selective toxicity.
properties
IUPAC Name |
1-(3-chloropropoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZQJMFKQYZZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropoxy)-4-methoxybenzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)




